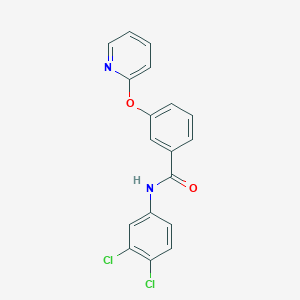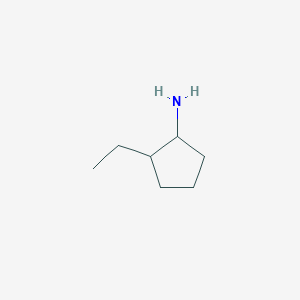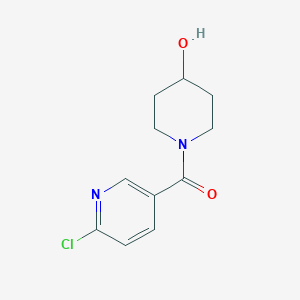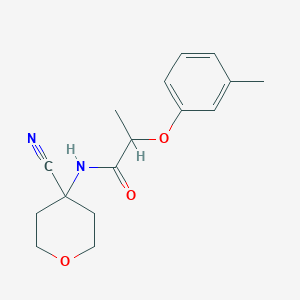
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, also known as DPA-714, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of ligands known as translocator protein (TSPO) ligands, which are used as biomarkers for neuroinflammation. DPA-714 has been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis Techniques
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, due to its complex structure, is a compound that can be involved in various synthesis and analysis techniques in pharmaceutical and chemical research. Studies have developed methods for the separation and analysis of related compounds, emphasizing the importance of effective analytical techniques. For example, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, highlighting the compound's relevance in quality control and the development of analytical methodologies (Lei Ye et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with biological receptors can provide insights into their potential therapeutic applications or biological effects. For instance, the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor has been studied to understand its binding and activity mechanisms, suggesting a potential avenue for drug development (J. Shim et al., 2002).
Novel Compound Synthesis
Research also focuses on the synthesis of new compounds with potential therapeutic applications. The discovery and evaluation of compounds like MGCD0103, an orally active histone deacetylase inhibitor, underscore the continuous effort to develop novel therapeutics based on complex molecular structures (Nancy Z. Zhou et al., 2008).
Photocatalytic Degradation Studies
The structural moiety of N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide can also be relevant in environmental chemistry, particularly in studies related to the photocatalytic degradation of pollutants. Research on the kinetics and products of the TiO2 photocatalytic degradation of pyridine showcases the broader applicability of such compounds in environmental remediation efforts (C. Maillard-Dupuy et al., 1994).
Antidepressant and Nootropic Agents
Furthermore, compounds with similar structures have been synthesized and evaluated for their antidepressant and nootropic activities, demonstrating the potential for the development of new drugs to treat CNS disorders. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents exemplify this research direction (Asha B. Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-15-8-7-13(11-16(15)20)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKVJSGCRBIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)
![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)
![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)


![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)
![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)